molecular formula C7H10N2O3 B1597400 1,3-Diacetyl-2-imidazolidinone CAS No. 5391-40-2

1,3-Diacetyl-2-imidazolidinone

Cat. No. B1597400
CAS RN: 5391-40-2
M. Wt: 170.17 g/mol
InChI Key: PAFPWEIHSLHEJT-UHFFFAOYSA-N
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Description

1,3-Diacetyl-2-imidazolidinone is a chemical compound with the molecular formula C7H10N2O3 . It has a molecular weight of 170.17 g/mol . The IUPAC name for this compound is 1,3-diacetylimidazolidin-2-one .


Synthesis Analysis

The synthesis of imidazolidinones, including 1,3-Diacetyl-2-imidazolidinone, has been explored in various studies . One common approach involves the direct incorporation of the carbonyl group into 1,2-diamines . Another method involves the diamination of olefins . There are also methods that involve the intramolecular hydroamination of linear urea derivatives and aziridine ring expansion .


Molecular Structure Analysis

The molecular structure of 1,3-Diacetyl-2-imidazolidinone consists of 12 heavy atoms . The compound has a complexity of 225 . The InChI string representation of the molecule is InChI=1S/C7H10N2O3/c1-5(10)8-3-4-9(6(2)11)7(8)12/h3-4H2,1-2H3 .


Chemical Reactions Analysis

The reaction mechanism of synthesizing 1,3-Diacetyl-2-imidazolidinone involves a nucleophilic cyclization reaction implemented by two ammonia removal steps . This reaction mechanism has been investigated using first-principles density functional theory .


Physical And Chemical Properties Analysis

1,3-Diacetyl-2-imidazolidinone has a density of 1.3±0.1 g/cm3 . It has a boiling point of 261.3±23.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.9±3.0 kJ/mol . The compound has a flash point of 112.1±15.0 °C .

Scientific Research Applications

Enantiodivergence and Chiral Auxiliaries

  • Chiral Synthons for 1,2-Diamines : Researchers have explored the enantioselective monodeacylation of meso-1,3-diacetyl-2-imidazolidinones, which can produce 1-acetyl-2-imidazolidinones with high enantiomeric excess. These compounds are useful as precursors for efficient chiral auxiliaries (Yokoyama et al., 1998). A similar study demonstrated the use of these compounds in the dissymmetrization of meso-2-imidazolidinones, providing a synthetic route to either enantiomer of 4,5-dimethoxy-2-imidazolidinone derivatives, which are valuable chiral synthons for threo-1,2-diamines (Ishizuka et al., 2004).

Chemical Reactions and Properties

  • Metal Ion Reactivity : The reactivity of 1,3-diacetyl-2-imidazolidinone derivatives with butylamine in the presence of various metal ions was studied. Certain bivalent ions like Mg2+, Ca2+, and Mn2+ were found to enhance the electrophilic reactivity of the methoxycarbonyl group in these compounds (Matsumura et al., 1977).
  • Thermal Behavior : Research on the thermal behavior and mass spectrum of N,N-di(1-hydroxyalkyl)-2-imidazolidinones, derivatives of 1,3-diacetyl-2-imidazolidinone, revealed insights into their stability and decomposition process (Shimasaki et al., 1989).

Synthetic Applications

  • Enantioselective Organocatalysis : A study demonstrated the first enantioselective organocatalytic amine conjugate addition using imidazolidinone catalysts. This process is significant for the synthesis of beta-amino acids and 1,3-amino alcohol derivatives (Chen et al., 2006).
  • Aromatic Finkelstein Iodination : The role of 1,3-dimethyl-2-imidazolidinone as a solvent in the aromatic Finkelstein iodination reaction was highlighted in a study, showcasing its effectiveness in converting aryl bromides to aryl iodides (Yamashita et al., 2012).

Molecular Studies

  • Hydrogen Bonding and Resonance : Research on the Raman spectra of 1,3-dimethyl-2-imidazolidinone suggested molecular deformation due to hydrogen bonding to its nitrogen atoms, particularly at low temperatures (Fukushima & Haraoka, 1985).

Safety And Hazards

1,3-Diacetyl-2-imidazolidinone is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Future Directions

The synthesis of imidazolidinones, including 1,3-Diacetyl-2-imidazolidinone, has been the subject of ongoing research . Recent advances in catalytic synthesis methods have led to more sustainable and environmentally friendly protocols for the preparation of these essential molecules .

properties

IUPAC Name

1,3-diacetylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-5(10)8-3-4-9(6(2)11)7(8)12/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFPWEIHSLHEJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(C1=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337073
Record name 1,3-Diacetyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diacetyl-2-imidazolidinone

CAS RN

5391-40-2
Record name 1,3-Diacetyl-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5391-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diacetyl-2-imidazolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diacetyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Diacetyl-2-imidazolidinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/899C7KD45F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Ishizuka, T Katahira, R Seo, H Matsunaga… - Tetrahedron letters, 2004 - Elsevier
The chiral functionalization of a simple heterocycle, 1,3-dihydro-2-imidazolone, was achieved by the highly enantioselective monodeacylation of meso-1,3-diacetyl-2-imidazolidinones …
Number of citations: 4 www.sciencedirect.com
R Greenhalgh, MA Weinberger - Canadian Journal of …, 1965 - cdnsciencepub.com
The infrared and nuclear magnetic resonance spectra of 1-acyl and 1,3-diacyl derivatives of 2-imidazolidinones and 2-imidazolidinethiones were determined, where the acyl groups …
Number of citations: 28 cdnsciencepub.com
JW Fischer, RA Hollins, CK Lowe-Ma, RA Nissan… - 1994 - apps.dtic.mil
A series of new nitramines has been synthesized. All of the new compounds possess four nitramine moieties arranged about a cyclobutane ring in a cis-trans-cis configuration. One of …
Number of citations: 0 apps.dtic.mil
I Coralli, D Fabbri - Journal of Analytical and Applied Pyrolysis, 2023 - Elsevier
Several on-line chemical reactions have been combined with Py-GC-MS to improve the chromatographic behaviour of polar pyrolysis products. Derivatisations, principally methylation …
Number of citations: 0 www.sciencedirect.com

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